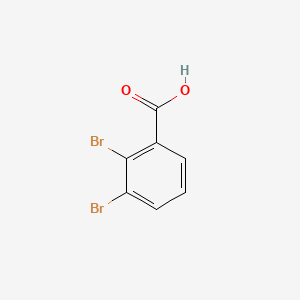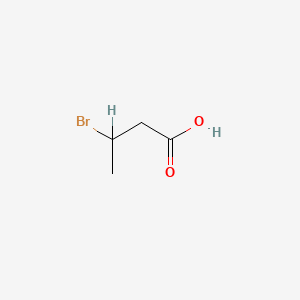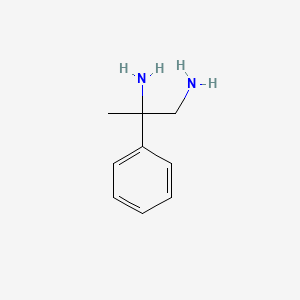
2-Phenyl-1,2-propanediamine
説明
2-Phenyl-1,2-propanediamine is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including materials science, organic synthesis, and pharmacology. The compound is characterized by the presence of an aromatic phenyl group attached to a propanediamine backbone, which allows for a variety of chemical modifications and interactions .
Synthesis Analysis
The synthesis of related diamine compounds has been explored through different methods. For instance, a diamine-containing oxyethylene unit was synthesized through nucleophilic displacement followed by catalytic reduction, which could be used to create polyimides with desirable properties . Another study reported the synthesis of 1,2-diamines through a highly diastereoselective three-component reaction involving an ammonium ylide intermediate . Additionally, a novel synthesis of 1-phenyl-1,2-propanediamines was achieved by opening chiral aziridines, allowing for the production of optically pure diastereomers . A one-pot Knoevenagel-Michael sequence was also developed for the synthesis of 2-aryl-1,3-propanediamines, demonstrating a simple route for the preparation of related compounds .
Molecular Structure Analysis
The molecular structure and conformation of compounds closely related to 2-Phenyl-1,2-propanediamine have been investigated. Gas-phase electron diffraction studies have shown that phenylglyoxal and 1-phenyl-1,2-propanedione, which share structural similarities with 2-Phenyl-1,2-propanediamine, adopt nonplanar conformations with the phenyl rings nearly coplanar with the carbonyl group . The crystal structure of a host compound, 2,2-di(p-hydroxyphenyl)propane, which is structurally similar to 2-Phenyl-1,2-propanediamine, was determined to exhibit high inclusion ability towards various molecules .
Chemical Reactions Analysis
The chemical reactivity of 2-Phenyl-1,2-propanediamine and its derivatives has been explored in various contexts. For example, the compound 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine was synthesized and its protolytic and complexation properties were studied, revealing selective reactivity towards transition metals . The structural and spectral characterization of 1-phenyl-1,2-propanedione bis{N(4)-alkylthiosemicarbazones} provided insights into the hydrogen bonding and intramolecular interactions of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of polyimides derived from diamines have been extensively studied. Polyimides synthesized from a diamine monomer exhibited a range of tensile strengths, elongation at break percentages, and thermal stability, with glass transition temperatures between 252 and 314°C . The study of protolytic equilibria and stability constants of metal complexes with 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine derivatives highlighted the influence of N-carboxyethyl groups on the stability and selectivity of these complexes .
科学的研究の応用
Synthesis and Material Applications
Synthesis Methodology : A synthetic route for 2-phenyl-1,3-propanediamines, closely related to 2-phenyl-1,2-propanediamine, has been developed through a Knoevenagel-Michael double condensation followed by catalytic hydrogenation, indicating a method of synthesis for similar compounds (Iturriaga-Vásquez et al., 2006).
Dental Resin Composites : 1-Phenyl-1,2-propanedione, a derivative of 2-phenyl-1,2-propanediamine, has been studied as a photosensitizer in dental resin composites. It was compared to traditional photosensitizers for improving the physical properties of these composites (Sun & Chae, 2000).
Catalytic Applications : Progress in the catalytic synthesis of 1,2-propanediamine, a structural analog of 2-phenyl-1,2-propanediamine, has been reviewed. This includes descriptions of catalysts and processes for preparing 1,2-propanediamine from various precursors, indicating potential applications in catalysis and industrial synthesis (Qin-we, 2015).
Medical and Biological Research
- Biomedical Applications : A study on the antibacterial and anticancer properties of poly(3-hydroxybutyrate) functionalized with various amino compounds including 1,3-propanediamine, related to 2-phenyl-1,2-propanediamine, revealed significant antibacterial and anticancer activities. This suggests potential biomedical applications for similar functionalized polymers (Abdelwahab et al., 2019).
Analytical Chemistry
- Analytical Applications : A study on the analytical properties of 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone (related to 2-phenyl-1,2-propanediamine) highlighted its use in the spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds, indicating its relevance in analytical chemistry (Reddy, Prasad, & Reddy, 2003).
Material Science
- Nanotechnology : The direct hydrothermal synthesis of single-crystalline hematite nanorods was assisted by 1,2-propanediamine, demonstrating the role of this compound in nanomaterial synthesis and its influence on the morphology of the resulting nanorods (Li et al., 2009).
Safety And Hazards
将来の方向性
The production of 1,2-propanediol is a significant challenge for the chemical industry due to the increasing demand for this versatile product and the pro-ecological regulatory actions . Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits .
特性
IUPAC Name |
2-phenylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTBDURSHGHHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967001 | |
| Record name | 2-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2-propanediamine | |
CAS RN |
5257-35-2 | |
| Record name | 1,2-Propanediamine, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005257352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



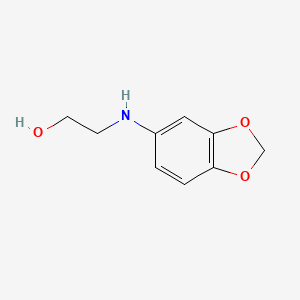
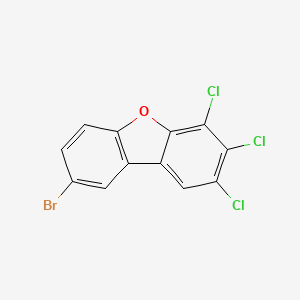
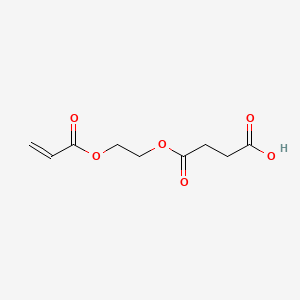
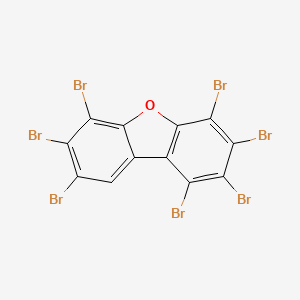
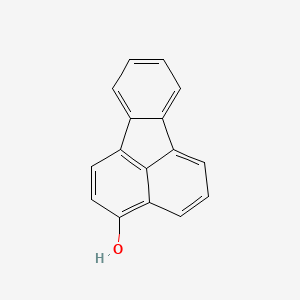
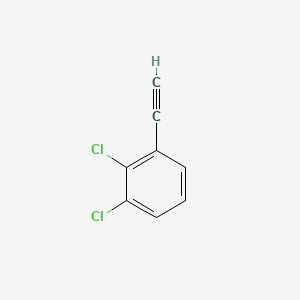
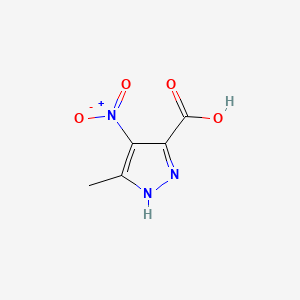
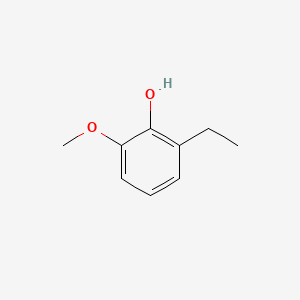
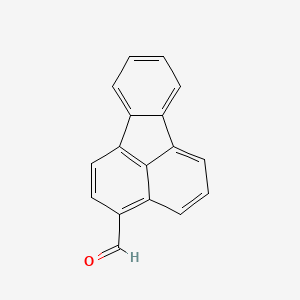
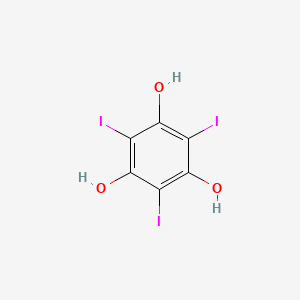
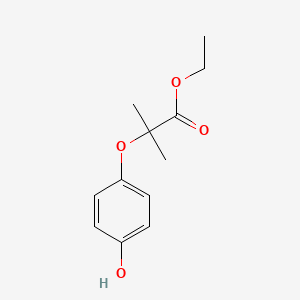
![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)
